2-[(Cyclohexanesulfonyl)methyl]pyrrolidine
Description
2-[(Cyclohexanesulfonyl)methyl]pyrrolidine is a pyrrolidine derivative substituted with a cyclohexanesulfonylmethyl group. Pyrrolidine, a five-membered saturated nitrogen-containing ring, is a common scaffold in medicinal chemistry due to its conformational flexibility and ability to modulate pharmacokinetic properties. The cyclohexanesulfonylmethyl substituent introduces both steric bulk and a polar sulfonyl group, which may enhance metabolic stability and influence solubility compared to simpler alkyl or aromatic substituents .
Properties
CAS No. |
1706457-05-7 |
|---|---|
Molecular Formula |
C11H21NO2S |
Molecular Weight |
231.36 g/mol |
IUPAC Name |
2-(cyclohexylsulfonylmethyl)pyrrolidine |
InChI |
InChI=1S/C11H21NO2S/c13-15(14,9-10-5-4-8-12-10)11-6-2-1-3-7-11/h10-12H,1-9H2 |
InChI Key |
WRGOZEXAFHVZMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)CC2CCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Cyclohexanesulfonyl)methyl]pyrrolidine typically involves the reaction of pyrrolidine with cyclohexanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-[(Cyclohexanesulfonyl)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler pyrrolidine derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce simpler pyrrolidine compounds .
Scientific Research Applications
2-[(Cyclohexanesulfonyl)methyl]pyrrolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(Cyclohexanesulfonyl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. This interaction can lead to the modulation of enzyme activity or the inhibition of specific biological pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs include pyrrolidine derivatives with variations in the substituent type and position. Key examples are:
| Compound Name | Substituent | Key Features | CAS Number |
|---|---|---|---|
| 2-[(Cyclohexanesulfonyl)methyl]pyrrolidine | Cyclohexanesulfonylmethyl | Bulky lipophilic cyclohexane + polar sulfonyl group; potential metabolic stability | Not Provided |
| 2-Cyclohexylpyrrolidine | Cyclohexyl | Lipophilic, no sulfonyl group; reduced polarity | 367281-02-5 |
| 1-[3-(Methylsulfonylmethyl)phenyl]pyrrolidine | Phenyl-(methylsulfonylmethyl) | Aromatic ring + sulfonyl group; potential π-π interactions | 261924-61-2 |
| α-Pyrrolidinophenones (e.g., 4-Methoxy-a-PVP) | Phenyl ketone | Keto group prone to metabolic reduction; higher reactivity | Varies |
Key Observations :
- Electronic Effects : The sulfonyl group in the target compound is electron-withdrawing, likely reducing the basicity of the pyrrolidine nitrogen compared to 2-cyclohexylpyrrolidine, which has an electron-donating alkyl group .
- Steric Hindrance : The cyclohexane ring imposes greater steric bulk than the phenyl group in 1-[3-(methylsulfonylmethyl)phenyl]pyrrolidine, which may limit binding to certain biological targets.
Metabolic Stability
- Target Compound: The sulfonyl group is metabolically stable, resisting common oxidative pathways. This contrasts with α-pyrrolidinophenones (e.g., 4-Methoxy-a-PVP), where the keto group undergoes reduction to alcohols, and the pyrrolidine ring is oxidized to lactams .
- Comparison to 2-Cyclohexylpyrrolidine : The lack of a sulfonyl group in 2-cyclohexylpyrrolidine may render it susceptible to cytochrome P450-mediated oxidation at the cyclohexyl or pyrrolidine moieties.
Pharmacological and Industrial Relevance
- Drug Design: The sulfonyl group’s stability makes the target compound a candidate for prolonged-action pharmaceuticals, contrasting with α-pyrrolidinophenones, which are often associated with stimulant effects and shorter half-lives .
- Material Science : The balance of lipophilicity and polarity could be advantageous in polymer or surfactant applications, differing from purely lipophilic analogs like 2-cyclohexylpyrrolidine.
Biological Activity
2-[(Cyclohexanesulfonyl)methyl]pyrrolidine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound features a pyrrolidine ring and a cyclohexanesulfonyl group, which contribute to its unique properties and versatility in various applications, including drug development and organic synthesis.
Chemical Structure and Properties
- Molecular Formula : C10H17ClN2O2S
- Molecular Weight : 250.76 g/mol
- Functional Groups : Pyrrolidine ring, sulfonyl group
The hydrochloride form of this compound enhances its solubility in water, making it suitable for biological and pharmaceutical applications.
The biological activity of 2-[(Cyclohexanesulfonyl)methyl]pyrrolidine is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, leading to enzyme inhibition or modulation of their activity. The pyrrolidine ring enhances the binding affinity and specificity of the compound for its targets.
Notable Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antioxidant Effects : Potentially protects cells from oxidative stress.
- Anti-inflammatory Activity : May reduce inflammation through various pathways.
- Neuropharmacological Effects : Investigated for its impact on neurological conditions.
- Enzyme Inhibition : Specifically noted for inhibiting acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .
Case Studies and Research Findings
- MDM2 Inhibition : A study highlighted the role of pyrrolidine derivatives as potent inhibitors of MDM2, a critical regulator in cancer pathways. Although not directly involving 2-[(Cyclohexanesulfonyl)methyl]pyrrolidine, it underscores the potential of pyrrolidine-based compounds in cancer therapy .
- Antibacterial Activity : Compounds similar to 2-[(Cyclohexanesulfonyl)methyl]pyrrolidine have shown significant antibacterial actions against various strains, indicating potential applications in treating infections .
- High-throughput Screening : Derivatives of this compound have been subjected to high-throughput screening against multiple biological targets, revealing promising results for drug discovery applications.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2-[(Cyclohexanesulfonyl)methyl]pyrrolidine | Antioxidant, anti-inflammatory, enzyme inhibition | Unique cyclohexanesulfonyl substitution |
| Pyrrolidine-2-one | Anticancer properties | Basic pyrrolidine structure |
| Prolinol | Antidepressant effects | Hydroxyproline derivative |
This comparison illustrates how 2-[(Cyclohexanesulfonyl)methyl]pyrrolidine stands out due to its specific structural characteristics that enhance its biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
